ECDYSON-2-ACETAT, BETA-(SH)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

β-Ecdysone is synthesized from α-Ecdysone, where organisms such as crustaceans and insects convert α-Ecdysone to β-Ecdysone through a series of enzymatic reactions. Studies have demonstrated the conversion process and highlighted the presence of multiple ecdysones within one organism, suggesting a complex ecdysone synthesis and degradation scheme (King & Siddall, 1969). Synthetic pathways have also been explored, with approaches ranging from the utilization of stigmasterol to create a series of intermediates, eventually leading to the synthesis of β-Ecdysone (Mori, Shibata, Tsuneda, & Sawai, 1971).

Molecular Structure Analysis

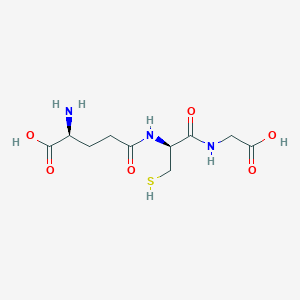

β-Ecdysone possesses a complex molecular structure characterized by multiple hydroxyl groups and a distinctive steroid nucleus. Its structure is critical for its biological activity, influencing how it interacts with receptor proteins in target cells. The synthesis and analysis of analogs and derivatives of α-Ecdysone have helped elucidate the relationship between structure and function in these molecules (Thompson, Robbins, Kaplanis, Cohen, & Lancaster, 1970).

Chemical Reactions and Properties

β-Ecdysone undergoes various chemical reactions, including acetylation and selective acetylation, to produce a number of mono-, di-, and triacetate derivatives. These reactions are significant for understanding the metabolism and biological activity of β-Ecdysone and its derivatives in organisms (Suksamrarn & Pattanaprateep, 1995).

Wissenschaftliche Forschungsanwendungen

Rolle bei der Insektenentwicklung

Ecdysteroide, einschließlich ECDYSON-2-ACETAT, BETA-(SH), sind polyhydroxylierte Sterole, die als Häutungs- und Metamorphosehormone bei Insekten, Krebstieren, Pilzen und Nematoden fungieren {svg_1}. Sie gelten als ein universelles Hormon für die Entwicklung und Vitalaktivität von Insekten und Krebstieren {svg_2}.

Pharmakologische Aktivität

Ecdysteroide zeigen ein breites Spektrum an pharmakologischer Aktivität für den Menschen, ohne toxische, androgene oder östrogene Wirkungen auszuüben {svg_3}. Dies macht sie zu einem vielversprechenden Forschungsgebiet für potenzielle therapeutische Anwendungen.

Chemische Transformationen

Ecdysteroide können verschiedenen chemischen Transformationen unterliegen, darunter Veresterung, Oxidation, Reduktion, Alkylierung und Aminierung {svg_4}. Diese Transformationen können zu halbsynthetischen Analogen führen, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen {svg_5}.

Choriogenese bei Insekten

Ecdysteroide spielen eine entscheidende Rolle bei der Choriogenese (Eischalenbildung) bei Insekten {svg_6}. Während dieses Prozesses wird die Chorion (Eischale) durch Umgeben der Follikelepithelzellen in den Ovariolen gebildet {svg_7}. Der 20-Hydroxyecdysone (20E)-Rezeptor-Heterodimer, Ecdyson-Rezeptor (EcR) und Ultraspiracle (USP), sowie zwei Chitin-Biosynthese-Enzyme UDP-N-Acetylglucosamin-Pyrophosphorylase (UAP) und Chitin-Synthase (ChS1) werden in den Ovarien junger Weibchen stark exprimiert {svg_8}.

Wirkmechanismus

Target of Action

Ecdysteroids, including ECDYSONE-2-ACETATE, BETA-(SH), primarily target the EcR/USP nuclear receptor of insects . This receptor plays a crucial role in the development and vital activity of insects and crustaceans .

Mode of Action

Ecdysteroids function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . They interact with their targets, leading to changes such as the induction of molting and metamorphosis . Ecdysteroids are also known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia .

Biochemical Pathways

Ecdysteroids affect several biochemical pathways. They are known to induce proliferation and differentiation of imaginal cells and programmed cell death by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc, and drice, genes known to be involved in 20-OH-ecdysone action .

Pharmacokinetics

Ecdysteroids are known to exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . More research is needed to fully understand the ADME properties of this specific compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of ECDYSONE-2-ACETATE, BETA-(SH) action are diverse. Ecdysteroids are known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia . Administration of 20E (5 mg/kg) increases the content of glycogen in the heart and liver of laboratory rats . Moreover, ecdysteroids have been used in medicine to treat cardiovascular, central nervous system, and reproductive system disorders and overall homeostasis disorders .

Biochemische Analyse

Biochemical Properties

ECDYSONE-2-ACETATE, BETA-(SH): plays a significant role in biochemical reactions, particularly in the regulation of molting and metamorphosis in arthropods. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the ecdysone receptor, a nuclear receptor that regulates gene expression in response to ecdysteroids. This interaction leads to the activation of specific genes involved in molting and metamorphosis . Additionally, ECDYSONE-2-ACETATE, BETA-(SH) has been shown to interact with enzymes involved in lipid metabolism, such as Niemann-Pick type C1, which is responsible for cholesterol metabolism .

Cellular Effects

ECDYSONE-2-ACETATE, BETA-(SH): influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In insects, it induces the expression of genes required for molting and metamorphosis, leading to changes in cell function and structure . In vertebrates, ECDYSONE-2-ACETATE, BETA-(SH) has been shown to have anabolic effects, promoting muscle growth and improving athletic performance . It also exhibits antioxidant properties, protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of ECDYSONE-2-ACETATE, BETA-(SH) involves binding to the ecdysone receptor, which then forms a complex with another protein called ultraspiracle. This complex binds to specific DNA sequences, leading to the activation or repression of target genes . Additionally, ECDYSONE-2-ACETATE, BETA-(SH) has been shown to interact with other signaling pathways, such as the insulin and juvenile hormone pathways, indicating a crosstalk between different hormonal signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ECDYSONE-2-ACETATE, BETA-(SH) have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that ECDYSONE-2-ACETATE, BETA-(SH) can have sustained effects on cellular function, including prolonged activation of gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of ECDYSONE-2-ACETATE, BETA-(SH) vary with different dosages in animal models. At low doses, it has been shown to promote muscle growth and improve physical performance without significant adverse effects . At high doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a minimum dose is required to elicit a biological response .

Metabolic Pathways

ECDYSONE-2-ACETATE, BETA-(SH): is involved in several metabolic pathways, including lipid and carbohydrate metabolism. It regulates the sugar level in the blood and increases glycogen content in the heart and liver . The compound also interacts with enzymes such as Niemann-Pick type C1, which is involved in cholesterol metabolism .

Transport and Distribution

Within cells and tissues, ECDYSONE-2-ACETATE, BETA-(SH) is transported and distributed through specific transporters and binding proteins. It is known to accumulate in certain tissues, such as the fat body in insects, which is analogous to the liver in vertebrates . The compound’s localization and accumulation can influence its activity and function .

Subcellular Localization

ECDYSONE-2-ACETATE, BETA-(SH): is localized in specific subcellular compartments, including the nucleus, where it exerts its effects on gene expression . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of ECDYSONE-2-ACETATE, BETA-(SH) can be achieved through a multi-step reaction pathway. The starting material for this synthesis is ECDYSONE, which can be obtained from natural sources or synthesized using known methods. The synthesis pathway involves the protection of the hydroxyl group at position 2 of ECDYSONE, followed by acetylation of the hydroxyl group at position 3. The final step involves the introduction of a thiol group at position 14 of the molecule.", "Starting Materials": ["ECDYSONE", "Acetic anhydride", "Pyridine", "Hydrogen chloride gas", "Sodium bicarbonate", "Sodium hydride", "Methyl iodide", "Thiophenol"], "Reaction": ["Step 1: Protection of the hydroxyl group at position 2 of ECDYSONE using acetic anhydride and pyridine to form ECDYSONE-2-ACETATE", "Step 2: Acetylation of the hydroxyl group at position 3 of ECDYSONE-2-ACETATE using acetic anhydride and pyridine to form ECDYSONE-2,3-DIACETATE", "Step 3: Deprotection of the hydroxyl group at position 2 of ECDYSONE-2,3-DIACETATE using hydrogen chloride gas and sodium bicarbonate to form ECDYSONE-3-ACETATE", "Step 4: Deprotonation of thiophenol using sodium hydride to form the thiolate anion", "Step 5: Alkylation of ECDYSONE-3-ACETATE with methyl iodide in the presence of the thiolate anion to form ECDYSONE-2-ACETATE, BETA-(SH)"] } | |

CAS-Nummer |

19536-25-5 |

Molekularformel |

C19H34O |

Molekulargewicht |

522.679 |

Synonyme |

ECDYSONE-2-ACETATE, BETA-(SH) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Imidazo[1,5-b]pyrazol-2(4h)-one,4-[(4-methoxyphenyl)methylene]-1,3,6-triphenyl-](/img/structure/B1179544.png)